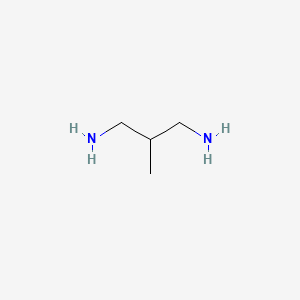

2-Methylpropane-1,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2-5)3-6/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXGMDGYOIWKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561041 | |

| Record name | 2-Methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2400-78-4 | |

| Record name | 2-Methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Methylpropane-1,3-diamine: A Technical Guide

Introduction

2-Methylpropane-1,3-diamine, a diamine with the molecular formula C₄H₁₂N₂, serves as a versatile building block in various chemical syntheses, including the development of polymers and novel pharmaceutical agents.[1] Its structural integrity and purity are paramount for the reliability and reproducibility of downstream applications. Consequently, a robust and unambiguous spectroscopic characterization is essential for its quality control and structural verification.

This technical guide provides an in-depth analysis of the spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is structured to offer not just spectral data, but a foundational understanding of the molecular behaviors that give rise to these spectroscopic fingerprints. The methodologies and interpretations are presented to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently apply this information in their work.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a propane backbone with a methyl group at the C2 position and primary amine groups at the C1 and C3 positions. This arrangement leads to distinct chemical environments for its constituent atoms, which are key to its spectroscopic identification.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental spectra, the following sections are based on high-quality predicted data, which provide a reliable basis for structural confirmation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules, while D₂O can be used to exchange the labile amine protons, causing their signals to disappear, which can be a useful diagnostic tool.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

Referencing: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH ₃ | ~ 0.9 | Doublet (d) | 3H |

| -NH ₂ | ~ 1.5 (broad) | Singlet (s) | 4H |

| -CH (CH₃)- | ~ 1.8 | Multiplet (m) | 1H |

| -CH ₂-NH₂ | ~ 2.7 | Doublet (d) | 4H |

| Data predicted using online NMR prediction tools.[2][3][4] |

-

-CH₃ protons: These three protons are equivalent and are split by the adjacent methine proton, resulting in a doublet.

-

-NH₂ protons: The four protons on the two amine groups are expected to be in a similar chemical environment and often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

-

-CH(CH₃)- proton: This single proton is coupled to the three methyl protons and the four methylene protons, leading to a complex multiplet.

-

-CH₂-NH₂ protons: The four protons on the two methylene groups are equivalent and are split by the adjacent methine proton, resulting in a doublet.

¹H NMR Structural Correlation

Caption: ¹H NMR coupling relationships in this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

A wider spectral width is needed (e.g., 0-220 ppm).

-

A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

A significantly larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is often used as a secondary reference.

Due to the molecule's symmetry, only three distinct carbon signals are expected.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ | ~ 18 |

| -C H(CH₃)- | ~ 35 |

| -C H₂-NH₂ | ~ 45 |

| Data predicted using online NMR prediction tools.[5][6] |

-

-CH₃ carbon: This is the most shielded carbon, appearing at the lowest chemical shift (upfield).

-

-CH(CH₃)- carbon: The tertiary carbon is less shielded than the methyl carbon.

-

-CH₂-NH₂ carbons: These two equivalent carbons are the most deshielded (downfield) due to the electron-withdrawing effect of the adjacent nitrogen atoms.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be acquired neat (as a thin film between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

The IR spectrum of this compound is expected to be dominated by absorptions from the amine and alkyl functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| C-H Stretch (sp³ C-H) | 2960 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C-N Stretch | 1250 - 1020 | Medium-Weak |

| N-H Wag | 910 - 665 | Strong, Broad |

| Frequency ranges are based on standard IR correlation tables for primary amines.[8][9][10] |

-

N-H Stretch: The presence of two primary amine groups (-NH₂) will give rise to two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations.[9]

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are characteristic of the stretching of sp³ hybridized C-H bonds in the methyl and methylene groups.

-

N-H Bend: This absorption is due to the scissoring vibration of the -NH₂ groups and is a key indicator of a primary amine.[9]

-

C-N Stretch: The stretching of the carbon-nitrogen bond in aliphatic amines typically appears in this region.[10]

-

N-H Wag: A broad and strong absorption in the fingerprint region is characteristic of the out-of-plane bending (wagging) of the N-H bonds in primary amines.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

-

Ionization Method: Electron Ionization (EI) is a common and effective method for analyzing relatively small, volatile molecules like this compound. A standard electron energy of 70 eV is used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

The mass spectrum will provide the molecular weight and characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. For C₄H₁₂N₂, the exact mass is approximately 88.10 Da.[1] According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[11][12]

-

Major Fragmentation Pathway (Alpha-Cleavage): The most characteristic fragmentation for aliphatic amines is alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[11][13][14] This process results in the formation of a stable, resonance-stabilized iminium cation.

Predicted Major Fragment Ions

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 88 | [C₄H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 73 | [M - CH₃]⁺ | Loss of a methyl radical via C-C alpha-cleavage. |

| 58 | [M - CH₂NH₂]⁺ | Loss of an aminomethyl radical. |

| 44 | [CH₃-CH=NH₂]⁺ | Product of C-C alpha-cleavage with H-rearrangement. |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage resulting in the iminium ion. This is often the base peak for primary amines. |

Proposed Alpha-Cleavage Fragmentation

Caption: Primary alpha-cleavage pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework. The expected IR absorption bands serve as a reliable method for confirming the presence of key functional groups, particularly the primary amine moieties. Finally, the anticipated mass spectrometric fragmentation pattern, dominated by alpha-cleavage, provides definitive information on the molecular weight and structural connectivity. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this compound, ensuring its suitability for high-stakes applications in research and development.

References

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from JoVE. [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from NMRDB.org. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from CASPRE. [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from University of Calgary Chemistry Department. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from NMRDB.org. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from PROSPRE. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from JoVE. [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from Chemistry Steps. [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-propanediamine. Retrieved from PubChem. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from NMRDB.org. [Link]

-

Chemistry LibreTexts. (2024). 13C Carbon NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. 2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Visualizer loader [nmrdb.org]

- 3. Predict 1H proton NMR spectra [nmrdb.org]

- 4. PROSPRE [prospre.ca]

- 5. CASPRE [caspre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 12. Video: Mass Spectrometry of Amines [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. One moment, please... [chemistrysteps.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methylpropane-1,3-diamine

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-methylpropane-1,3-diamine, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical aspects of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this diamine. In the absence of publicly available experimental spectra, this guide will utilize predicted NMR data to illustrate the principles of spectral interpretation.

Introduction: The Role of NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] It is a non-destructive technique that relies on the magnetic properties of atomic nuclei.[2] For organic chemists and drug developers, ¹H and ¹³C NMR are indispensable tools for confirming the identity and purity of synthesized compounds.

This compound is a simple aliphatic diamine with the chemical formula C₄H₁₂N₂.[3] Its structure presents an interesting case for NMR analysis due to the presence of chemically distinct protons and carbons, offering a clear illustration of fundamental NMR principles such as chemical shift, spin-spin coupling, and integration. Understanding the NMR profile of this molecule is crucial for anyone working with it in synthesis or formulation.

Theoretical Framework: Deciphering the NMR Spectrum

An NMR spectrum provides several key pieces of information:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield it, shifting the signal to a lower chemical shift (upfield).[4]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.

-

Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (a multiplet) is caused by the magnetic influence of neighboring, non-equivalent nuclei. The "n+1 rule" is often used to predict the multiplicity, where 'n' is the number of equivalent neighboring protons.

-

Coupling Constant (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz). It provides information about the connectivity of atoms.

Experimental Protocol: Acquiring High-Quality NMR Data

While the data presented here is predicted, a robust experimental protocol is essential for obtaining high-quality NMR spectra in a laboratory setting.

Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. For this compound, chloroform-d (CDCl₃) is a suitable choice due to its ability to dissolve many organic compounds.[5] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), especially if hydrogen bonding with the amine protons is of interest.[6]

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the sample in 0.5-0.75 mL of solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-100 mg) may be required.

-

Filtration: To ensure a homogeneous magnetic field, the sample should be free of any particulate matter. Filtering the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube is recommended.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the sample to provide a reference point for the chemical shift scale (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 4 to 16 scans are usually sufficient for a compound of this molecular weight.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A 2-second relaxation delay is generally adequate.

-

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. This data was generated using advanced NMR prediction software.[1][2][7][8]

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~0.90 | Doublet | 3H | -CH₃ |

| b | ~1.60 | Multiplet | 1H | -CH- |

| c | ~2.60 | Doublet | 4H | -CH₂-NH₂ |

| d | ~1.50 | Broad Singlet | 4H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~17 | -CH₃ |

| 2 | ~35 | -CH- |

| 3 | ~45 | -CH₂-NH₂ |

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four different proton environments in the molecule.

-

Signal a (~0.90 ppm, Doublet, 3H): This upfield signal is assigned to the three protons of the methyl group (-CH₃) . Its chemical shift is in the typical range for an aliphatic methyl group. The signal is split into a doublet by the adjacent methine proton (-CH-), according to the n+1 rule (1+1=2).

-

Signal b (~1.60 ppm, Multiplet, 1H): This signal corresponds to the single proton of the methine group (-CH-) . It is expected to be a complex multiplet due to coupling with the three methyl protons and the four methylene protons.

-

Signal c (~2.60 ppm, Doublet, 4H): This downfield signal is assigned to the four protons of the two equivalent methylene groups (-CH₂-NH₂) . The electron-withdrawing effect of the adjacent nitrogen atoms causes a downfield shift compared to a standard aliphatic methylene group. This signal is split into a doublet by the single methine proton.

-

Signal d (~1.50 ppm, Broad Singlet, 4H): This broad signal is characteristic of the four protons of the two amino groups (-NH₂) . The chemical shift of amine protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[9][10] The rapid exchange of these protons with each other and with trace amounts of water in the solvent often leads to a broad signal and a lack of observable coupling to adjacent protons.[11]

Molecular Structure and Proton Assignments

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, corresponding to the three distinct carbon environments in the molecule.

-

Signal 1 (~17 ppm): This upfield signal is assigned to the methyl carbon (-CH₃) .

-

Signal 2 (~35 ppm): This signal corresponds to the methine carbon (-CH-) .

-

Signal 3 (~45 ppm): This downfield signal is assigned to the two equivalent methylene carbons (-CH₂-NH₂) . The attachment to the electronegative nitrogen atom causes this signal to appear at a higher chemical shift. The typical chemical shift for a carbon attached to an amino group is in the range of 37-45 ppm.

Molecular Structure and Carbon Assignments

Caption: ¹³C NMR assignments for this compound.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By analyzing the predicted spectral data, we have demonstrated how to interpret key NMR parameters to elucidate the molecular structure. The principles of chemical shift, integration, and spin-spin coupling have been applied to assign each signal to its corresponding nucleus within the molecule. This guide serves as a valuable resource for researchers and scientists in understanding and applying NMR spectroscopy for the characterization of aliphatic diamines and other organic molecules.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

University of Calgary. (n.d.). Amines. Retrieved from [Link]

-

Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You? Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NMRium. (n.d.). Predict. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpropylenediamine. Retrieved from [Link]

-

MDPI. (2022, June 28). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Georg Thieme Verlag. (n.d.). NMR Spectra and Molecular Structure. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-propanediamine. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropane. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropene. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 3. 2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. azooptics.com [azooptics.com]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. mdpi.com [mdpi.com]

- 7. Simulate and predict NMR spectra [nmrdb.org]

- 8. Download NMR Predict - Mestrelab [mestrelab.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: NMR Spectroscopy Of Amines [jove.com]

Physical and chemical properties of 2-Methylpropane-1,3-diamine

An In-depth Technical Guide to 2-Methylpropane-1,3-diamine

Foreword: A Versatile Diamine Building Block

In the landscape of chemical synthesis, diamines are fundamental building blocks, prized for their dual nucleophilic centers which allow for the construction of complex polymers, macrocycles, and pharmacologically active scaffolds. Among these, this compound (CAS: 2400-78-4) emerges as a compound of significant interest. Its simple, branched aliphatic structure offers a unique combination of flexibility and steric influence, making it a valuable tool for researchers in materials science and drug discovery. This guide provides a comprehensive technical overview of its core physical and chemical properties, handling protocols, and application potential, designed for the practicing scientist and development professional.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the bedrock of sound science. This compound is known by several names and identifiers, which are crucial for accurate literature and database searches.

| Identifier | Value | Source |

| CAS Number | 2400-78-4 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methyl-1,3-propanediamine, 1,3-Diamino-2-methylpropane | [1] |

| Molecular Formula | C₄H₁₂N₂ | [2] |

| Molecular Weight | 88.15 g/mol | [2] |

| InChIKey | BDXGMDGYOIWKIF-UHFFFAOYSA-N | [2] |

The molecule's structure consists of a three-carbon propane backbone with primary amine groups (-NH₂) at positions 1 and 3, and a methyl group (-CH₃) at the central carbon (position 2). This structure prevents chirality while providing steric bulk adjacent to the propane chain.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. This compound is a liquid at room temperature.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | |

| Physical State (at 20°C) | Liquid | |

| Flash Point | 35 °C (95 °F) | |

| Specific Gravity (20/20) | 0.88 | |

| Refractive Index (n20/D) | 1.46 | |

| Purity (Typical) | >98.0% (by Gas Chromatography) |

Reactivity and Chemical Profile

The chemical behavior of this compound is dominated by its two primary amine groups.

Basicity: As a diamine, it is a Brønsted-Lowry base and will readily react with acids to form ammonium salts. The presence of two amine groups means it has two pKa values corresponding to the protonation of each nitrogen.

Nucleophilicity: The lone pair of electrons on each nitrogen atom makes the molecule a potent nucleophile. This is the basis for its most common applications in synthesis, where it can react with a wide range of electrophiles, including:

-

Aldehydes and Ketones: To form imines (Schiff bases), which can be subsequently reduced to secondary amines.

-

Acyl Halides and Anhydrides: To form amides. As a diamine, it can be used in polymerization reactions to form polyamides.

-

Alkyl Halides: To undergo N-alkylation.

-

Epoxides: Ring-opening reactions to form amino alcohols.

Ligand Formation: The two amine groups can act as a bidentate ligand, chelating to metal ions to form stable coordination complexes. The propane backbone creates a six-membered chelate ring, which is often highly stable.

Incompatibilities: The compound is incompatible with strong oxidizing agents and acids.[3]

Spectroscopic Signature

Understanding the expected spectroscopic data is critical for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The molecule's symmetry results in a relatively simple spectrum. One would expect to see signals corresponding to the amine protons (NH₂), the methylene protons (CH₂ adjacent to the amines), the methine proton (CH), and the methyl protons (CH₃). The splitting patterns would follow the n+1 rule, providing clear structural confirmation.

-

¹³C NMR Spectroscopy: Due to symmetry, three distinct signals are predicted: one for the two equivalent methylene carbons (-CH₂-), one for the central methine carbon (-CH-), and one for the methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy: Key characteristic bands would include:

-

N-H Stretch: A medium-intensity doublet around 3300-3400 cm⁻¹ (characteristic of a primary amine).

-

C-H Stretch: Strong bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

N-H Bend: A medium-to-strong band around 1600 cm⁻¹ (scissoring).

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 88. Common fragmentation patterns would involve the loss of amine or methyl groups.

Applications in Research and Development

The structure of this compound makes it a versatile intermediate.

-

Polymer Chemistry: It is used as a diamine monomer in the synthesis of polymers such as polyimides and polyamides. The methyl group on the backbone can disrupt polymer chain packing, potentially altering properties like solubility and glass transition temperature.

-

Drug Discovery: As a small molecule with two reactive handles, it serves as an excellent scaffold or building block for creating libraries of new chemical entities. The diamine motif is common in many biologically active compounds.

-

Coordination Chemistry: Its ability to act as a bidentate ligand makes it useful for synthesizing metal complexes with applications in catalysis and materials science.

Safety, Handling, and Storage

Authoritative Insight: Proper handling of reactive chemicals is non-negotiable. This compound is classified as a flammable and corrosive substance, demanding strict adherence to safety protocols.

GHS Hazard Classification:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2]

-

Skin Corrosion: Sub-category 1B (H314: Causes severe skin burns and eye damage)[2]

-

Serious Eye Damage: Category 1 (H318: Causes serious eye damage)[2]

Recommended Handling and PPE:

-

Work only in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and take precautionary measures against static discharge.[1]

-

Ground and bond containers when transferring material.[1]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

The material is noted to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.[3]

-

Store away from incompatible materials such as strong acids and oxidizing agents.

Caption: Recommended safe handling workflow for this compound.

Exemplar Experimental Protocol: Synthesis of a Bis-Schiff Base

To illustrate the utility of this compound, this section provides a validated, self-explanatory protocol for its reaction with benzaldehyde.

Objective: To synthesize N,N'-(2-methylpropane-1,3-diylidene)bis(1-phenylmethanimine), a bis-Schiff base, demonstrating the diamine's difunctional reactivity.

Causality in Protocol Design:

-

Solvent Choice (Ethanol): Both reactants are soluble in ethanol, and the water produced as a byproduct can be easily removed or tolerated.

-

Inert Atmosphere: While not strictly necessary for imine formation, using a nitrogen atmosphere prevents the potential oxidation of benzaldehyde to benzoic acid, ensuring higher purity of the product.

-

Catalyst (Acetic Acid): Schiff base formation is acid-catalyzed. A catalytic amount of a weak acid like acetic acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction without causing unwanted side reactions.

-

Purification (Recrystallization): This is a standard and effective method for purifying solid organic products, relying on differences in solubility at different temperatures.

Step-by-Step Methodology:

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.88 g, 10 mmol) in 30 mL of absolute ethanol.

-

Add benzaldehyde (2.12 g, 20 mmol, 2.0 equivalents) to the solution.

-

-

Reaction Setup and Execution:

-

Fit the flask with a reflux condenser and flush the system with nitrogen.

-

Add three drops of glacial acetic acid to the stirring solution using a pipette.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.

-

-

Monitoring:

-

The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

-

Workup and Isolation:

-

After 2 hours, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

-

Collect the resulting solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting material.

-

-

Purification:

-

Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure bis-Schiff base as a crystalline solid.

-

Dry the purified crystals under vacuum.

-

References

-

2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052. PubChem, National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-1,3-propanediamine (CAS Number: 2400-78-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-propanediamine, identified by CAS number 2400-78-4, is a versatile aliphatic diamine that serves as a crucial building block in a multitude of chemical syntheses. Its unique structural features, including two primary amine groups and a methyl-substituted propane backbone, impart valuable reactivity and functionality. This guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-1,3-propanediamine, its synthesis, and its significant applications in materials science and as an intermediate in the synthesis of complex organic molecules. Particular emphasis is placed on its role in the development of high-performance polymers and its potential, though not yet extensively documented, as a scaffold in medicinal chemistry. This document also includes detailed experimental protocols for its synthesis and application in polyamide formation, as well as a thorough discussion of its safety and handling.

Chemical Identity and Properties

2-Methyl-1,3-propanediamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is also known by its synonym, 1,3-Diamino-2-methylpropane.

Physicochemical Data

A compilation of the key physicochemical properties of 2-Methyl-1,3-propanediamine is presented in Table 1. This data is essential for its handling, application in chemical reactions, and for analytical purposes.

Table 1: Physicochemical Properties of 2-Methyl-1,3-propanediamine

| Property | Value | Source(s) |

| CAS Number | 2400-78-4 | [2] |

| Molecular Formula | C₄H₁₂N₂ | [2] |

| Molecular Weight | 88.15 g/mol | [2] |

| Physical State | Liquid | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 147 °C | [3] |

| Melting Point | 191 °C (decomposes) | [3] |

| Density | 0.88 g/mL | [3] |

| Flash Point | 30 °C (lit.) | [3] |

| Vapor Pressure | 7.21 mmHg at 25 °C | [3] |

| Solubility | Soluble in water and many polar organic solvents. | [4] |

Synthesis of 2-Methyl-1,3-propanediamine

The synthesis of 2-Methyl-1,3-propanediamine can be achieved through various routes, with a common industrial method involving the hydrogenation of a dinitrile precursor. The following is a representative laboratory-scale synthesis protocol.

Synthesis Workflow Diagram

Caption: Synthesis pathway for 2-Methyl-1,3-propanediamine.

Experimental Protocol: Synthesis from Methylmalononitrile

This protocol describes the reduction of methylmalononitrile to afford 2-Methyl-1,3-propanediamine.

Materials:

-

Methylmalononitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous diethyl ether or ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

-

Addition of Precursor: A solution of methylmalononitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, followed by heating to reflux to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined ethereal filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude 2-Methyl-1,3-propanediamine is then purified by fractional distillation under reduced pressure.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Chemical Synthesis

The bifunctional nature of 2-Methyl-1,3-propanediamine makes it a valuable monomer in polymer chemistry and a versatile building block in organic synthesis.

Polymer Chemistry: Polyamide Synthesis

2-Methyl-1,3-propanediamine is used as a monomer in the synthesis of specialty polyamides. The methyl group on the backbone can disrupt chain packing, leading to polymers with modified properties such as increased solubility and lower melting points compared to their linear counterparts.[5]

Caption: Workflow for polyamide synthesis using 2-Methyl-1,3-propanediamine.

This protocol describes the synthesis of a polyamide from 2-Methyl-1,3-propanediamine and a diacid chloride via interfacial polymerization.[6]

Materials:

-

2-Methyl-1,3-propanediamine

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Hexane

-

Distilled water

-

Beaker and stirring rod

Procedure:

-

Aqueous Phase Preparation: An aqueous solution of 2-Methyl-1,3-propanediamine and sodium hydroxide (to neutralize the HCl byproduct) is prepared in a beaker.

-

Organic Phase Preparation: A solution of sebacoyl chloride in an organic solvent immiscible with water, such as hexane, is prepared.

-

Polymerization: The organic phase is carefully layered on top of the aqueous phase. The polyamide film forms at the interface of the two layers.

-

Polymer Collection: The polyamide film can be gently grasped with forceps and pulled out of the beaker as a continuous "rope."

-

Purification: The synthesized polyamide is washed thoroughly with water and then with a suitable solvent like ethanol to remove unreacted monomers and oligomers. The polymer is then dried in a vacuum oven.

Self-Validation: The formation of the polyamide can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the characteristic amide bond vibrational frequencies. The thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Pharmaceutical and Agrochemical Synthesis

While specific examples of marketed drugs containing the 2-Methyl-1,3-propanediamine scaffold are not prominently documented, its structural motif is of interest in medicinal chemistry. Diamine derivatives have been explored for various biological activities, including as enzyme inhibitors and antiparasitic agents.[1][7] The primary and secondary amine functionalities of related diamines allow for their use as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][8]

Biological Activity and Toxicology

Currently, there is a lack of specific studies on the biological activity and mechanism of action of 2-Methyl-1,3-propanediamine. However, the toxicology of simple aliphatic diamines has been investigated.

General Toxicology of Aliphatic Diamines

Studies on homologous series of aliphatic diamines have shown potential for acute neurotoxicity when administered directly to the central nervous system in animal models.[9] These compounds can cause a range of effects from sedation to convulsions.[9] It is important to note that the route of administration in these studies is not typical of industrial or laboratory exposure.

The primary toxicological concerns with aliphatic diamines like 2-Methyl-1,3-propanediamine upon dermal or inhalation exposure are their irritant and corrosive properties.[3]

Safety and Handling

2-Methyl-1,3-propanediamine is classified as a flammable liquid and vapor.[2] It is also corrosive and can cause severe skin burns and eye damage.[2]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Analytical Methods

The quantification of 2-Methyl-1,3-propanediamine in various matrices can be achieved using chromatographic techniques, often requiring derivatization to improve its chromatographic behavior and detection.

Quantification by LC-MS/MS

A sensitive and selective method for the quantification of related diamines involves derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

Caption: Workflow for the quantification of 2-Methyl-1,3-propanediamine by LC-MS/MS.

This protocol is adapted from methods for similar diamines and would require optimization for 2-Methyl-1,3-propanediamine.[10][11]

Materials:

-

2-Methyl-1,3-propanediamine standard

-

Pentafluoropropionic anhydride (PFPA) for derivatization

-

Acetonitrile, water (LC-MS grade)

-

Formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation: Extract the analyte from the matrix using an appropriate solvent and procedure (e.g., liquid-liquid extraction or solid-phase extraction).

-

Derivatization: Evaporate the extract to dryness and reconstitute in a suitable solvent. Add PFPA and a catalyst (e.g., pyridine) and heat to form the N,N'-bis(pentafluoroacyl) derivative.

-

LC Separation: Inject the derivatized sample onto a C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.

-

MS/MS Detection: Operate the mass spectrometer in negative ion mode using ESI. Monitor for the specific precursor-to-product ion transitions for the derivatized 2-Methyl-1,3-propanediamine.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte in the samples.

Self-Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Conclusion

2-Methyl-1,3-propanediamine is a valuable and versatile chemical intermediate with established applications in polymer science and potential for broader use in organic synthesis. While its specific biological activity remains an area for further investigation, its utility as a building block is clear. The protocols and data presented in this guide provide a solid foundation for researchers and developers working with this compound. As with all reactive chemicals, adherence to strict safety protocols is paramount. The continued exploration of derivatives of 2-Methyl-1,3-propanediamine may yet uncover novel applications in drug discovery and materials science.

References

[9] Strain, G. M., & Flory, W. (1989). Simple aliphatic diamines: acute neurotoxicity. Research Communications in Chemical Pathology and Pharmacology, 64(3), 489-492. [12] Syntheses and biological evaluation of alkanediamines as antioxidant and hypolipidemic agents. (2001). Bioorganic & Medicinal Chemistry, 9(12), 3093-3099. [5] Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. Polymer Chemistry. [1] N-Methyl-1,3-propanediamine: A Key Intermediate in Pharmaceutical and Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Polyamide Syntheses. ResearchGate. [13] Phan Huy Nguyễn. (2016). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. [14] Well-Defined Polyamide Synthesis from Diisocyanates and Diacids Involving Hindered Carbodiimide Intermediates. ResearchGate. [15] Protocol MSU_MSMC_013_ppGpp and pGpG using LC-MS-MS. (2020). . [6] Synthesis of Polyamide. Scribd. [10] Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. ResearchGate. [11] Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. (2012). Journal of Chromatography A, 1235, 88-96. [16] Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [17] LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. [18] REVIEW ON PHENYLENE DIAMINE (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO. IJISE. 2-Methyl-1,3-propanediamine. TCI Chemicals. [19] Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013). Chemical Engineering Transactions, 32, 1231-1236. [2] 2-Methyl-1,3-propanediamine. PubChem. [20] Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Application Notes and Protocols. Benchchem. [21] Diamine Biosynthesis: Research Progress and Application Prospects. (2020). Applied and Environmental Microbiology, 86(20), e01479-20. [22] what are the chemical properties of N,N-Dimethyl-1,3-propanediamine. Benchchem. [4] 1,3-Diaminopropane. Wikipedia. [23] Showing Compound propane-1,3-diamine (FDB031131). FooDB. [24] 2-(Aminomethyl)-2-methyl-1,3-propanediamine. PubChem. [25] 2,2-Dimethyl-1,3-propanediamine. PubChem. [26] The Chemistry of Malononitrile and its derivatives. ResearchGate. [3] 2-METHYL-1,3-PROPANEDIAMINE SDS, 2400-78-4 Safety Data Sheets. ECHEMI. [8] Unlocking Chemical Synthesis: The Role of N-Methyl-1,3-propanediamine (CAS 6291-84-5). NINGBO INNO PHARMCHEM CO.,LTD. [27] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [28] 2-Methyl-1,3-propanediamine. CymitQuimica. [29] Process for the preparation of 2-methyl-1,3-propanediol. Google Patents. [30] Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents. N-Methyl-1,3-propanediamine. PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. A platform for efficiently producing aliphatic, aromatic, and heterocyclic primary diamines from alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Simple aliphatic diamines: acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Syntheses and biological evaluation of alkanediamines as antioxidant and hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 14. researchgate.net [researchgate.net]

- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 16. lcms.cz [lcms.cz]

- 17. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 18. ijise.in [ijise.in]

- 19. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]

- 24. 2-(Aminomethyl)-2-methyl-1,3-propanediamine | C5H15N3 | CID 4526530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. jelsciences.com [jelsciences.com]

- 28. 2-Methyl-1,3-propanediamine | CymitQuimica [cymitquimica.com]

- 29. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]

- 30. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of Novel Derivatives from 2-Methylpropane-1,3-diamine

Foreword: Unlocking the Potential of a Versatile Diamine Scaffold

To my fellow researchers, scientists, and pioneers in drug development and materials science, this guide is presented as a culmination of practical experience and a deep dive into the synthetic utility of 2-methylpropane-1,3-diamine. This seemingly simple diamine, with its unique methyl-substituted propane backbone, offers a versatile platform for the construction of a diverse array of molecular architectures. The strategic placement of the methyl group imparts distinct conformational constraints and solubility profiles to its derivatives, making it a scaffold of significant interest for creating novel therapeutic agents and advanced polymers.

This document is not a rigid recitation of established procedures. Instead, it is designed to be an in-depth technical resource that elucidates the "why" behind the "how." We will explore the fundamental reactivity of this compound and delve into the synthesis of key derivatives, from foundational N-alkylation and N-acylation to the construction of complex heterocyclic systems. Each section is crafted to provide not only detailed, actionable protocols but also the underlying chemical principles that govern these transformations. Our goal is to empower you, the researcher, to confidently and creatively utilize this compound as a cornerstone in your synthetic endeavors.

The Core Reagent: this compound - Properties and Handling

Before embarking on the synthesis of novel derivatives, a thorough understanding of the starting material is paramount. This compound, also known as 1,3-diamino-2-methylpropane, is a colorless liquid with the chemical formula C4H12N2 and a molecular weight of 88.15 g/mol .[1][2] Its structure, characterized by two primary amine groups attached to a propane chain with a methyl substituent at the 2-position, dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H12N2 | [1][2] |

| Molecular Weight | 88.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 2400-78-4 | [1][2] |

| Appearance | Colorless to Almost colorless clear liquid | [3] |

| Purity | >98.0% (GC) | [3] |

Safety and Handling

As with any reactive amine, proper safety precautions are essential when handling this compound. It is a flammable liquid and vapor, and causes severe skin burns and eye damage.[1][3]

Core Safety Directives:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use dry sand, dry chemical, or alcohol-resistant foam for extinguishing fires.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Foundational Synthetic Transformations: N-Alkylation and N-Acylation

The primary amine functionalities of this compound are the key reaction centers for building molecular complexity. N-alkylation and N-acylation are fundamental transformations that introduce new carbon-based substituents, paving the way for a vast array of derivatives.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for the N-alkylation of amines.[4] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine. This approach offers high chemoselectivity and is applicable to a wide range of substrates.[5]

Diagram 1: General Workflow for Reductive Amination

Caption: A generalized workflow for the N,N'-dialkylation of this compound via reductive amination.

Experimental Protocol: Synthesis of N,N'-Dibenzyl-2-methylpropane-1,3-diamine

This protocol is adapted from general procedures for the reductive amination of diamines.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 11.3 mmol) in methanol (50 mL).

-

Aldehyde Addition: To the stirred solution, add benzaldehyde (2.54 g, 24.0 mmol, 2.1 equivalents) dropwise at room temperature.

-

Imine Formation: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the di-imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH4) (0.94 g, 24.8 mmol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Work-up:

-

Quench the reaction by the slow addition of water (20 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N,N'-dibenzyl-2-methylpropane-1,3-diamine as a colorless oil.

-

Table 2: Expected Spectroscopic Data for N,N'-Dibenzyl-2-methylpropane-1,3-diamine

| Data Type | Expected Values |

| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.40 (m, 10H, Ar-H), 3.80 (s, 4H, Ar-CH₂-N), 2.60-2.80 (m, 4H, N-CH₂), 1.80-2.00 (m, 1H, CH), 1.60 (br s, 2H, NH), 0.95 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 140.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 54.0 (Ar-CH₂-N), 52.0 (N-CH₂), 35.0 (CH), 20.0 (CH₃) |

| FTIR (neat, cm⁻¹) | 3300 (N-H stretch), 3020 (Ar C-H stretch), 2950, 2850 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch), 1100 (C-N stretch) |

Note: Expected data is based on the known spectra of N,N'-dibenzyl-2-methyl-1,3-propanediamine and similar structures.[7]

N-Acylation: Formation of Diamides

N-acylation is a cornerstone of organic synthesis, leading to the formation of robust amide bonds. The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, provides a straightforward route to N,N'-diacyl derivatives. These diamides are valuable as intermediates, ligands, and monomers for polyamide synthesis.

Diagram 2: N-Acylation Reaction Mechanism

Caption: The nucleophilic acyl substitution mechanism for the N-acylation of this compound with an acyl chloride.

Experimental Protocol: Synthesis of N,N'-Diacetyl-2-methylpropane-1,3-diamine

This protocol is based on standard acylation procedures for amines.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, dissolve this compound (1.0 g, 11.3 mmol) and triethylamine (2.52 g, 24.9 mmol, 2.2 equivalents) in anhydrous dichloromethane (50 mL).

-

Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.95 g, 24.9 mmol, 2.2 equivalents), dissolved in anhydrous dichloromethane (10 mL), dropwise via the dropping funnel over 30 minutes.

-

Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Work-up:

-

Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure N,N'-diacetyl-2-methylpropane-1,3-diamine as a white solid.

-

Table 3: Expected Spectroscopic Data for N,N'-Diacetyl-2-methylpropane-1,3-diamine

| Data Type | Expected Values |

| ¹H NMR (CDCl₃, δ ppm) | 6.50 (br s, 2H, NH), 3.20 (t, 4H, N-CH₂), 2.00 (s, 6H, COCH₃), 1.80-1.90 (m, 1H, CH), 0.90 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 170.0 (C=O), 45.0 (N-CH₂), 34.0 (CH), 23.0 (COCH₃), 20.0 (CH₃) |

| FTIR (KBr, cm⁻¹) | 3300 (N-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1640 (Amide I, C=O stretch), 1550 (Amide II, N-H bend) |

Note: Expected data is based on characteristic chemical shifts and vibrational frequencies for N-acylated diamines.

Synthesis of Heterocyclic Derivatives: Building Rings of Potential

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The 1,3-disposition of the amine groups is particularly well-suited for the formation of six- and seven-membered rings, which are prevalent scaffolds in many biologically active molecules.

Pyrimidine Synthesis

Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are found in numerous pharmaceuticals.[8] The condensation of a 1,3-diamine with a 1,3-dicarbonyl compound or its equivalent is a classical and effective method for constructing the pyrimidine ring.

Diagram 3: General Strategy for Pyrimidine Synthesis

Caption: A simplified representation of the synthesis of a tetrahydropyrimidine derivative from this compound.

Experimental Protocol: Synthesis of 4,6-Dimethyl-5-methyl-1,4,5,6-tetrahydropyrimidine

This protocol is a representative example of pyrimidine synthesis from a 1,3-diamine.

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 g, 11.3 mmol) and acetylacetone (1.13 g, 11.3 mmol) in ethanol (30 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).

-

Reaction: Reflux the reaction mixture for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the organic phase.

-

Purify the crude product by column chromatography or distillation to obtain the desired tetrahydropyrimidine.

-

Diazepine Synthesis

Diazepines, seven-membered heterocyclic rings containing two nitrogen atoms, are another important class of compounds with a wide range of pharmacological activities.[9] The condensation of a 1,3-diamine with a suitable dicarbonyl compound or its equivalent can lead to the formation of diazepine derivatives.

Experimental Approach: Synthesis of a 1,4-Diazepine Derivative

The synthesis of 1,4-diazepines can be achieved through the reaction of a 1,3-diamine with an α,β-unsaturated ketone followed by cyclization.

-

Michael Addition: React this compound with an α,β-unsaturated ketone in a suitable solvent. This step forms an intermediate adduct.

-

Cyclization: The intermediate is then cyclized, often under acidic or basic conditions, to form the diazepine ring.

Advanced Applications in Materials Science: Polyamide Synthesis

The difunctional nature of this compound makes it a valuable monomer for the synthesis of polyamides. These polymers, characterized by repeating amide linkages, often exhibit excellent thermal and mechanical properties. The incorporation of the methyl-substituted propane unit can influence the polymer's crystallinity, solubility, and flexibility.

Diagram 4: Polyamide Synthesis via Polycondensation

Caption: General scheme for the synthesis of a polyamide from this compound and a diacyl chloride.

Experimental Protocol: Synthesis of a Polyamide from this compound and Adipoyl Chloride

This protocol describes a low-temperature solution polycondensation method.[10]

-

Monomer Solution: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 g, 11.3 mmol) in a suitable anhydrous solvent such as N-methyl-2-pyrrolidone (NMP) containing lithium chloride (to aid solubility).

-

Diacyl Chloride Addition: Cool the solution to 0 °C. Slowly add a solution of adipoyl chloride (2.07 g, 11.3 mmol) in the same solvent.

-

Polymerization: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 24 hours.

-

Polymer Precipitation: Precipitate the resulting viscous polymer solution by pouring it into a non-solvent like methanol.

-

Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water, and dry it under vacuum at an elevated temperature.

The properties of the resulting polyamide, such as its molecular weight, thermal stability (TGA), and glass transition temperature (DSC), can then be characterized by standard polymer analysis techniques.

Applications in Drug Development and Beyond

Derivatives of this compound hold significant potential in various fields, particularly in the development of novel therapeutic agents and specialized materials.

-

Antimicrobial Agents: Schiff bases derived from diamines have shown promising antimicrobial and antifungal activities.[8][11][12][13] The imine linkage is often crucial for their biological function.

-

Corrosion Inhibitors: The nitrogen atoms in diamine derivatives can effectively adsorb onto metal surfaces, making them excellent corrosion inhibitors, especially in acidic environments.[14][15]

-

Building Blocks for Bioactive Molecules: The heterocyclic derivatives, such as pyrimidines and diazepines, are well-established pharmacophores in medicinal chemistry, known for their diverse biological activities including anticancer, anti-inflammatory, and CNS-modulating effects.[16]

Conclusion: A Scaffold of Opportunity

This guide has provided a comprehensive overview of the synthetic potential of this compound. From fundamental N-alkylation and N-acylation to the construction of complex heterocyclic systems and high-performance polymers, this versatile diamine serves as a valuable and adaptable building block. The protocols and mechanistic insights presented herein are intended to serve as a foundation for further exploration and innovation. As researchers continue to seek novel molecular architectures with tailored properties, the strategic utilization of unique scaffolds like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemistry, medicine, and materials science.

References

- Hassan, A. S., et al. (2019). Synthesis, characterization, and antimicrobial activity of some new pyrazole-based Schiff bases. Journal of Molecular Structure, 1179, 737-747.

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Journal of the Serbian Chemical Society, 77(8), 1075-1087. [Link]

- Erturk, B., et al. (2020). Synthesis, characterization, antioxidant and antimicrobial activities of two new Schiff bases derived from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Journal of Molecular Structure, 1202, 127273.

- Abdullahi, M., Sani, A. I., & Abdullahi, A. G. (2025). Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and its Cobalt (II) and Nickel (II) Complexes. Journal of Basics and Applied Sciences Research, 3(2), 62-69.

- Matar, S., Talib, W. H., & AlDamen, M. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3, 3 0-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1639-S1644.

-

Kaoua, R., et al. (2016). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 21(11), 1492. [Link]

- Mphahlele, M. J., & Maluleka, M. M. (2014). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 19(9), 14823-14833.

-

MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Molecules, 27(13), 4197. [Link]

-

Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 911135. [Link]

-

MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(7), 656. [Link]

-

Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1198419. [Link]

-

PubChem. 2-Methyl-1,3-propanediamine. [Link]

-

PubChem. N,N'-Dibenzyl-2-methyl-1,3-propanediamine. [Link]

- ResearchGate. (2022). 4,4'-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene))Bis(2-Methoxyphenol) as New Reduced Form of Schiff Base for Protecting API 5L Grade B in 1 M HCl. Arabian Journal for Science and Engineering.

-

PubChem. This compound. [Link]

- ResearchGate. (2018). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids.

- IntechOpen. (2012).

- Wiley Online Library. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

- ResearchGate. (2022). Synthesis and characterization of new unsymmetrical diamine monomer and polyimides.

- ResearchGate. (2021). Inhibition of carbon steel corrosion in HCl solution using N-oleyl-1,3-propanediamine based formulation. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 624, 126824.

- ResearchGate. (2018).

- Royal Society of Chemistry. (2017). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 8(36), 5545-5555.

- Wiley Online Library. (2019). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts.

- ResearchGate. (2021).

- National Chemical Laboratory. (2000). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

- MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 58.

- ResearchGate. (2023).

-

NIST WebBook. 1,3-Propanediamine, N-methyl-. [Link]

Sources

- 1. 2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. 1,3-Propanediamine, N,N-diethyl- [webbook.nist.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N,N'-Dibenzyl-2-methyl-1,3-propanediamine | C18H24N2 | CID 22075499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bhu.ac.in [bhu.ac.in]

- 12. ajol.info [ajol.info]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. N-(2-aminoethyl)-1,3-propanediamine | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of 2-Methylpropane-1,3-diamine Formation

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropane-1,3-diamine is a valuable diamine monomer and building block in the synthesis of a variety of commercially important products, including polymers, pharmaceuticals, and agrochemicals. Its unique structure, featuring a branched methyl group, imparts specific properties to the resulting materials. A thorough understanding of its formation mechanism is paramount for optimizing existing synthetic routes and developing novel, more efficient, and sustainable manufacturing processes. This guide provides an in-depth analysis of the predominant reaction mechanism for the synthesis of this compound, focusing on the principles of reductive amination.

Core Synthetic Strategy: Reductive Amination

The most prevalent and industrially viable method for the synthesis of this compound is through the reductive amination of a suitable carbonyl-containing precursor.[1][2] Reductive amination, also known as reductive alkylation, is a powerful and versatile synthetic transformation that converts a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.[3][4] This process can be performed in a "direct" or "one-pot" manner, where the carbonyl compound, amine source (typically ammonia), and a reducing agent are combined, or "indirectly," where the imine intermediate is isolated before reduction.[1] For industrial-scale production, the direct approach is often favored due to its process economy.[3]

The overall transformation for the synthesis of this compound from a key precursor, hydroxypivaldehyde, can be summarized as follows:

Caption: Overall transformation of hydroxypivaldehyde to this compound.

Mechanistic Deep Dive: A Step-by-Step Analysis

The formation of this compound via reductive amination of hydroxypivaldehyde with ammonia proceeds through a series of sequential and parallel reactions. The mechanism can be dissected into two main stages: the amination of the aldehyde group and the subsequent amination of the hydroxyl group.

Part 1: Reductive Amination of the Aldehyde Group

The initial step involves the reaction of the aldehyde functionality of hydroxypivaldehyde with ammonia.

-